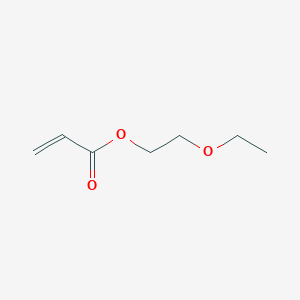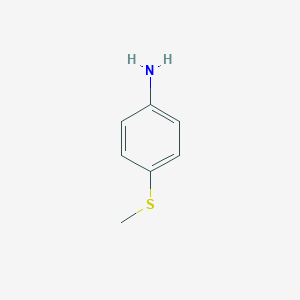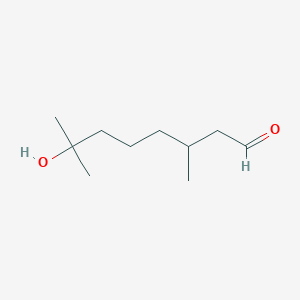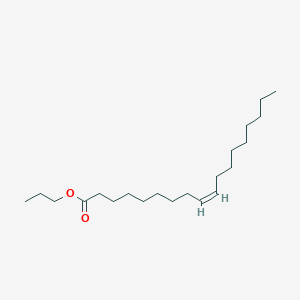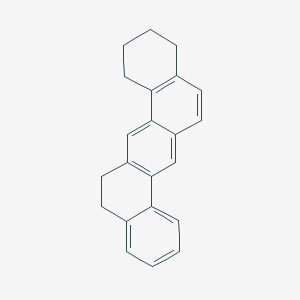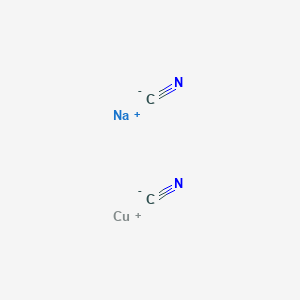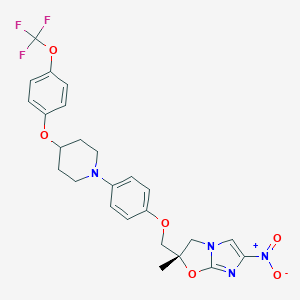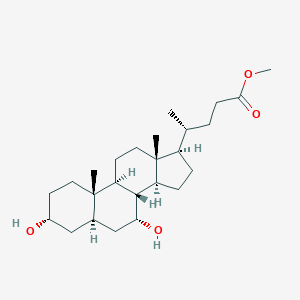
Methyl allochenodeoxycholate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl allochenodeoxycholate (MAC) is a bile acid that has been studied for its potential therapeutic benefits. MAC is a modified form of chenodeoxycholic acid (CDCA), which is a primary bile acid produced in the liver. The modification of CDCA to MAC involves the addition of a methyl group to the 3α-hydroxyl group. This modification alters the physical and chemical properties of the bile acid, which can affect its biological activity.
作用機序
The mechanism of action of Methyl allochenodeoxycholate is not fully understood, but it is thought to involve the activation of several signaling pathways in cells. Methyl allochenodeoxycholate has been shown to activate the farnesoid X receptor (FXR), which is a nuclear receptor that regulates bile acid metabolism and glucose homeostasis. Methyl allochenodeoxycholate has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cellular stress responses.
生化学的および生理学的効果
Methyl allochenodeoxycholate has several biochemical and physiological effects that contribute to its potential therapeutic benefits. Methyl allochenodeoxycholate has been shown to reduce inflammation and oxidative stress in cells, which could be beneficial for the treatment of liver disease and cancer. Methyl allochenodeoxycholate has also been shown to improve insulin sensitivity and glucose uptake in cells, which could be beneficial for the treatment of metabolic disorders. Additionally, Methyl allochenodeoxycholate has been shown to inhibit the growth and proliferation of cancer cells, which could be beneficial for the treatment of cancer.
実験室実験の利点と制限
Methyl allochenodeoxycholate has several advantages and limitations for lab experiments. One advantage is that it can be synthesized using chemical or microbial methods, which allows for the production of large quantities of the compound. Methyl allochenodeoxycholate is also relatively stable and can be stored for long periods of time without significant degradation. One limitation is that Methyl allochenodeoxycholate is not widely available commercially, which can make it difficult to obtain for research purposes. Additionally, Methyl allochenodeoxycholate can be expensive to produce, which can limit its use in some research applications.
将来の方向性
There are several future directions for research on Methyl allochenodeoxycholate. One area of interest is the development of new synthetic methods for Methyl allochenodeoxycholate that are more efficient and cost-effective. Another area of interest is the investigation of the molecular mechanisms underlying the therapeutic effects of Methyl allochenodeoxycholate, which could lead to the development of new drugs that target these pathways. Additionally, further studies are needed to determine the safety and efficacy of Methyl allochenodeoxycholate in humans, which could pave the way for the development of new therapies for liver disease, metabolic disorders, and cancer.
合成法
Methyl allochenodeoxycholate can be synthesized through several methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the modification of CDCA using chemical reagents to introduce the methyl group. Microbial fermentation involves the use of microorganisms to produce Methyl allochenodeoxycholate from CDCA or other precursor molecules. Both methods have been used to produce Methyl allochenodeoxycholate for research purposes.
科学的研究の応用
Methyl allochenodeoxycholate has been studied for its potential therapeutic effects in several areas, including liver disease, metabolic disorders, and cancer. In liver disease, Methyl allochenodeoxycholate has been shown to improve liver function and reduce liver damage in animal models of liver injury. In metabolic disorders, Methyl allochenodeoxycholate has been shown to improve glucose and lipid metabolism, which could be beneficial for the treatment of diabetes and obesity. In cancer, Methyl allochenodeoxycholate has been shown to have anti-tumor effects in several types of cancer cells.
特性
CAS番号 |
14772-98-6 |
|---|---|
製品名 |
Methyl allochenodeoxycholate |
分子式 |
C25H42O4 |
分子量 |
406.6 g/mol |
IUPAC名 |
methyl (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C25H42O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-21,23,26-27H,5-14H2,1-4H3/t15-,16-,17-,18-,19+,20+,21-,23+,24+,25-/m1/s1 |
InChIキー |
GRQROVWZGGDYSW-WKMGUUQUSA-N |
異性体SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
正規SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
同義語 |
Methyl allochenodeoxycholate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




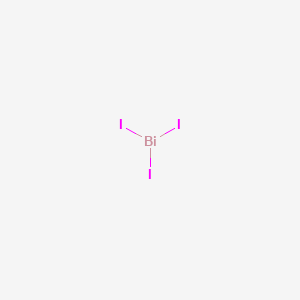
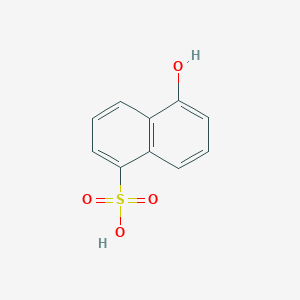
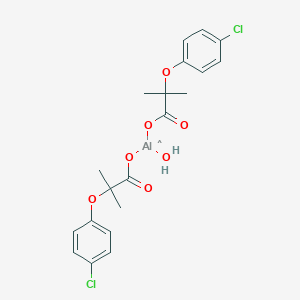
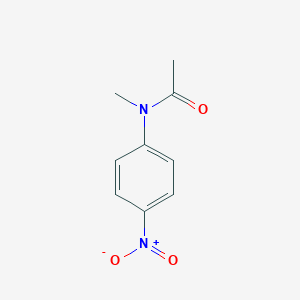
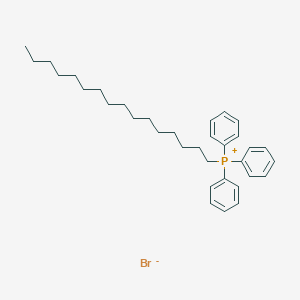
![Dibenzo[lm,yz]pyranthrene](/img/structure/B85577.png)
